molecular formula C11H11F3O3 B1453544 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1281486-93-8

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No. B1453544
CAS RN: 1281486-93-8
M. Wt: 248.2 g/mol
InChI Key: MRVJHZZQDZTGDM-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chemical compound with the CAS Number: 1281486-93-8 . It has a molecular weight of 248.2 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Electrochromic Devices

4-(Trifluoromethoxy)phenyl: -containing polymers, which include the compound , have been identified as promising anodic materials for electrochromic devices (ECDs). These materials can change color reversibly when a potential is applied or during a redox process. They are particularly useful in applications such as auto-dimming mirrors, smart windows, and energy storage devices . The introduction of the electron-withdrawing trifluoromethoxy unit in these polymers lowers the HOMO and LUMO energy levels, which is beneficial for the electrochromic behavior .

Pain Management

In the field of pain management, compounds with the trifluoromethoxy group have been studied for their potential as CGRP receptor antagonists. These antagonists can help manage pain by targeting the meningeal blood vessels and dura, which are innervated by peripheral sensory trigeminal nerves . This application is particularly relevant in the treatment of conditions like migraines, where neurotransmitter modulation is a key therapeutic strategy .

Organic Synthesis

The compound is also significant in organic synthesis, where it can be used as a building block for various chemical reactions. Its molecular structure, which includes both a methyl group and a trifluoromethoxy phenyl group, makes it a versatile reagent that can be incorporated into a wide range of synthetic pathways to create complex molecules .

Material Science

In material science, the trifluoromethoxy phenyl group is valuable due to its electron-withdrawing properties. This characteristic can be exploited to modify the electronic properties of materials, such as polymers, to enhance their performance in electronic devices .

Pharmaceutical Research

The trifluoromethoxy group is often included in pharmaceutical compounds due to its ability to improve the metabolic stability and bioavailability of drugs. It can also influence the binding affinity of drugs to their targets, making it an important moiety in drug design .

Environmental Engineering

Compounds containing the trifluoromethoxy group are being explored for their use in environmental engineering, particularly in the development of sensors and filtration materials that can detect or remove pollutants from water and air .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJHZZQDZTGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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